An In-depth Technical Guide to 5-Chloro-2,4-di(pent-1-yn-1-yl)-6-(p-tolyl)pyrimidine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 5-Chloro-2,4-di(pent-1-yn-1-yl)-6-(p-tolyl)pyrimidine: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 5-Chloro-2,4-di(pent-1-yn-1-yl)-6-(p-tolyl)pyrimidine, a novel substituted pyrimidine with potential applications in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, a plausible synthetic route, characterization methodologies, and a discussion of its potential biological significance based on the established activities of the pyrimidine scaffold.
Introduction: The Prominence of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural and synthetic molecules with a wide array of biological activities.[1][2] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its derivatives are integral to the machinery of life. This inherent biocompatibility, coupled with synthetic tractability, has made the pyrimidine scaffold a "privileged structure" in drug discovery.[3] Pyrimidine-based compounds have found clinical applications as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2][4][5] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of its physicochemical properties and biological target interactions, making it a versatile platform for the development of novel therapeutics.[2][6]
This guide focuses on a specific, highly functionalized pyrimidine, 5-Chloro-2,4-di(pent-1-yn-1-yl)-6-(p-tolyl)pyrimidine, exploring its chemical attributes and potential as a valuable research compound.
Chemical Structure and Properties
The chemical structure of 5-Chloro-2,4-di(pent-1-yn-1-yl)-6-(p-tolyl)pyrimidine is characterized by a central pyrimidine ring substituted with a chlorine atom at the 5-position, two pent-1-yn-1-yl groups at the 2- and 4-positions, and a p-tolyl group at the 6-position.
| Property | Value | Source |
| CAS Number | 1296787-93-3 | [6] |
| Molecular Formula | C21H21ClN2 | [6] |
| Molecular Weight | 336.86 g/mol | [6] |
| IUPAC Name | 5-Chloro-2,4-di(pent-1-yn-1-yl)-6-(p-tolyl)pyrimidine | |
| Canonical SMILES | CCC#CC1=C(Cl)C(=NC(=N1)C#CCC)C2=CC=C(C)C=C2 |
The presence of two alkyne functionalities, a halogenated ring system, and an aromatic substituent suggests a molecule with unique electronic and steric properties, making it an intriguing candidate for further investigation.
Proposed Synthetic Strategy: A Multi-Step Approach
The synthesis of 5-Chloro-2,4-di(pent-1-yn-1-yl)-6-(p-tolyl)pyrimidine can be envisioned through a sequential cross-coupling strategy, a powerful and versatile methodology in modern organic synthesis. The proposed route leverages the differential reactivity of a polychlorinated pyrimidine precursor, allowing for the regioselective introduction of the various substituents. A plausible starting material for this synthesis is 2,4,6-trichloropyrimidine.
The overall synthetic workflow can be depicted as follows:
Caption: Proposed synthetic workflow for the target molecule.
Step 1: Synthesis of 2,4-Dichloro-6-(p-tolyl)pyrimidine via Suzuki-Miyaura Cross-Coupling
The initial step involves a regioselective Suzuki-Miyaura cross-coupling reaction to introduce the p-tolyl group at the C6 position of the pyrimidine ring. The chlorine atoms at the C4 and C6 positions of 2,4,6-trichloropyrimidine are more susceptible to palladium-catalyzed cross-coupling reactions than the C2 chlorine.[3] By carefully controlling the stoichiometry of the reagents, a monosubstituted product can be selectively obtained.
Experimental Protocol:
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4,6-trichloropyrimidine (1.0 eq), p-tolylboronic acid (1.05 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a base, for instance, K₂CO₃ (2.0 eq).
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Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v).
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Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2,4-dichloro-6-(p-tolyl)pyrimidine.
Step 2: Sequential Sonogashira Couplings to Introduce the Pent-1-ynyl Groups
The subsequent step involves two sequential Sonogashira cross-coupling reactions to introduce the pent-1-ynyl moieties at the C2 and C4 positions. The Sonogashira reaction is a robust method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[7][8] The reactivity of the remaining chlorine atoms at the C2 and C4 positions allows for this double addition.
Experimental Protocol:
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Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 2,4-dichloro-6-(p-tolyl)pyrimidine (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
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Reagent Addition: Add pent-1-yne (2.2 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 eq), a copper(I) co-catalyst such as CuI (0.1 eq), and an amine base, for example, triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the final product, 5-Chloro-2,4-di(pent-1-yn-1-yl)-6-(p-tolyl)pyrimidine.
Structural Characterization
The unambiguous structural elucidation of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds.[9][10][11]
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¹H NMR (Proton NMR): This technique provides information about the number of different types of protons and their chemical environments. The spectrum of the target molecule is expected to show signals corresponding to the aromatic protons of the p-tolyl group, the methyl protons of the tolyl group, and the protons of the two pent-1-ynyl groups.
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¹³C NMR (Carbon-13 NMR): This provides information about the different types of carbon atoms in the molecule. The spectrum will show distinct signals for the carbons of the pyrimidine ring, the p-tolyl group, and the two pent-1-ynyl chains.
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2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure.[12]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[10][11][13] High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental formula (C21H21ClN2).
Potential Applications in Drug Discovery and Materials Science
While no specific biological activity has been reported for 5-Chloro-2,4-di(pent-1-yn-1-yl)-6-(p-tolyl)pyrimidine, the pyrimidine scaffold is a well-established pharmacophore in numerous therapeutic areas.[1][2][4][5]
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